4-tert-butyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide 4-tert-butyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 312917-13-8
VCID: VC21436357
InChI: InChI=1S/C20H22N2OS/c1-20(2,3)14-10-8-13(9-11-14)18(23)22-19-16(12-21)15-6-4-5-7-17(15)24-19/h8-11H,4-7H2,1-3H3,(H,22,23)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Molecular Formula: C20H22N2OS
Molecular Weight: 338.5g/mol

4-tert-butyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

CAS No.: 312917-13-8

Cat. No.: VC21436357

Molecular Formula: C20H22N2OS

Molecular Weight: 338.5g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide - 312917-13-8

Specification

CAS No. 312917-13-8
Molecular Formula C20H22N2OS
Molecular Weight 338.5g/mol
IUPAC Name 4-tert-butyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Standard InChI InChI=1S/C20H22N2OS/c1-20(2,3)14-10-8-13(9-11-14)18(23)22-19-16(12-21)15-6-4-5-7-17(15)24-19/h8-11H,4-7H2,1-3H3,(H,22,23)
Standard InChI Key IQIQDWIVVFBVQW-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N

Introduction

Physical and Chemical Properties

4-tert-butyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide possesses distinct physical and chemical properties that define its behavior in various environments and reactions. The fundamental molecular characteristics of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₂₀H₂₂N₂OS
Molecular Weight338.5 g/mol
CAS Number312917-13-8
Standard InChIInChI=1S/C20H22N2OS/c1-20(2,3)14-10-8-13(9-11-14)18(23)22-19-16(12-21)15-6-4-5-7-17(15)24-19/h8-11H,4-7H2,1-3H3,(H,22,23)
Standard InChIKeyIQIQDWIVVFBVQW-UHFFFAOYSA-N
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
PubChem Compound ID809342

The compound features a complex three-dimensional structure with multiple functional groups that contribute to its chemical reactivity and potential biological interactions. The presence of a cyano group (-C≡N) at position 3 introduces an electron-withdrawing effect, which influences the electronic distribution across the thiophene ring. This electronic polarization likely affects the compound's reactivity, particularly at adjacent positions.

The tetrahydro portion of the benzothiophene core introduces conformational flexibility to the molecule. Similar compounds with tetrahydro-benzothiophene cores have been shown to adopt specific conformational characteristics that significantly impact their biological activity. For instance, research on related compounds demonstrates that the conformation of the cyclohexene ring in the tetrahydro-benzothiophene fragment can vary significantly, affecting interactions with biological targets .

The amide linkage (-CONH-) between the benzothiophene core and the 4-tert-butylbenzene moiety serves as both a hydrogen bond donor and acceptor, potentially enabling specific interactions with protein targets. The tert-butyl group on the benzene ring provides hydrophobicity and steric bulk, which may enhance the compound's lipophilicity and influence its pharmacokinetic properties in biological systems.

Research Status and Future Directions

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation to fully understand and exploit the potential of this compound:

  • Comprehensive biological screening to identify specific targets and activities, especially given the promising indications from structurally related compounds.

  • Optimization of synthesis procedures specifically for this compound, focusing on yield, purity, and scalability.

  • Detailed conformational analysis to understand how the compound's three-dimensional structure influences its interactions with biological targets.

  • Development of structure-activity relationship studies centered specifically on the effects of the cyano group and tert-butyl substituents.

  • Exploration of potential modifications to enhance desired properties while maintaining the core structural features responsible for biological activity.

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